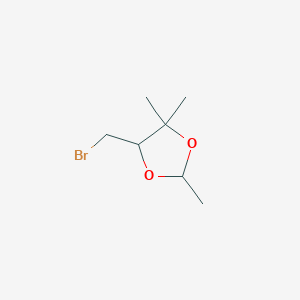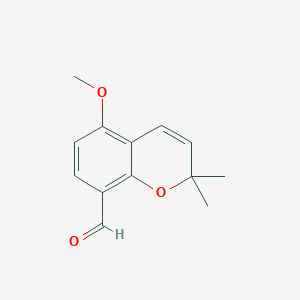acetic acid CAS No. 90797-60-7](/img/structure/B14370606.png)
[3-(2-Chloroacetamido)anilino](oxo)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloroacetamido)anilinoacetic acid is a chemical compound with the molecular formula C₁₀H₉ClN₂O₄ and a molecular weight of 256.645 g/mol It is characterized by the presence of a chloroacetamido group attached to an aniline ring, which is further connected to an oxoacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroacetamido)anilinoacetic acid typically involves the following steps:
Nitration of Aniline: Aniline is nitrated to form 3-nitroaniline.
Reduction: The nitro group in 3-nitroaniline is reduced to form 3-aminoaniline.
Acylation: 3-aminoaniline is then acylated with chloroacetyl chloride to form 3-(2-chloroacetamido)aniline.
Condensation: Finally, 3-(2-chloroacetamido)aniline is condensed with oxoacetic acid to yield 3-(2-Chloroacetamido)anilinoacetic acid.
Industrial Production Methods
Industrial production methods for 3-(2-Chloroacetamido)anilinoacetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
化学反应分析
Types of Reactions
3-(2-Chloroacetamido)anilinoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the chloroacetamido group to an amine.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
科学研究应用
3-(2-Chloroacetamido)anilinoacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-(2-Chloroacetamido)anilinoacetic acid involves its interaction with specific molecular targets and pathways. The chloroacetamido group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity. Additionally, the compound may interfere with cellular signaling pathways, resulting in various biological effects.
相似化合物的比较
Similar Compounds
- **3-(2-Bromoacetamido)anilino](oxo)acetic acid
- **3-(2-Iodoacetamido)anilino](oxo)acetic acid
- **3-(2-Fluoroacetamido)anilino](oxo)acetic acid
Uniqueness
3-(2-Chloroacetamido)anilinoacetic acid is unique due to the presence of the chloroacetamido group, which imparts specific reactivity and biological activity. Compared to its bromo, iodo, and fluoro analogs, the chloro derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research.
属性
CAS 编号 |
90797-60-7 |
|---|---|
分子式 |
C10H9ClN2O4 |
分子量 |
256.64 g/mol |
IUPAC 名称 |
2-[3-[(2-chloroacetyl)amino]anilino]-2-oxoacetic acid |
InChI |
InChI=1S/C10H9ClN2O4/c11-5-8(14)12-6-2-1-3-7(4-6)13-9(15)10(16)17/h1-4H,5H2,(H,12,14)(H,13,15)(H,16,17) |
InChI 键 |
MQRFURFCVAFAFO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)NC(=O)C(=O)O)NC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


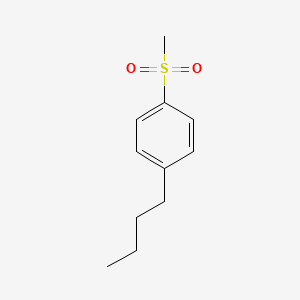
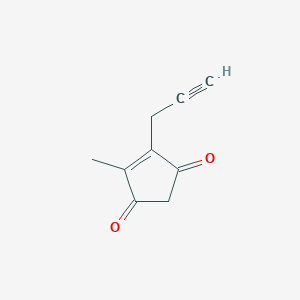
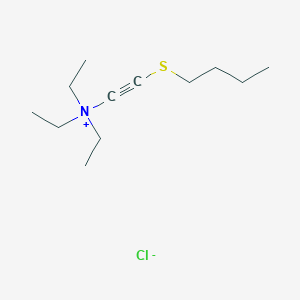
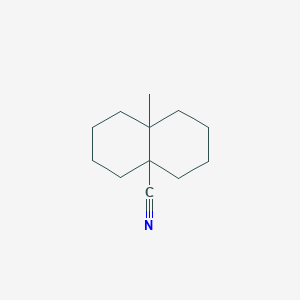
![1,1'-Methylenebis[2-(dodecyloxy)benzene]](/img/structure/B14370549.png)
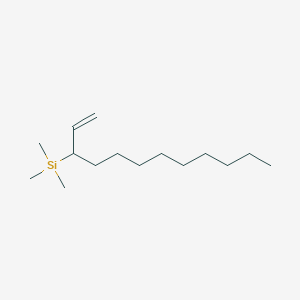

![3,3,5a-Trimethyl-3,4,5a,6,7,8,9,9a-octahydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14370562.png)
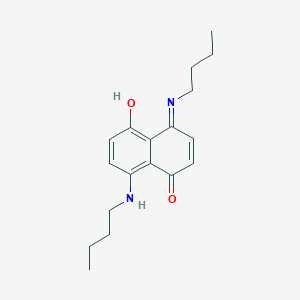
![5-Phenyl-1,3-dihydro-2H-pyrido[4,3-e][1,4]diazepine-2-thione](/img/structure/B14370579.png)
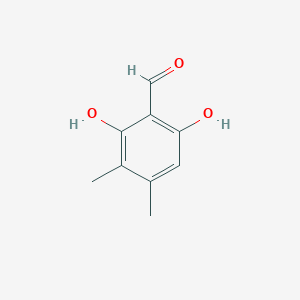
![N~1~-Benzyl-N~2~-butyl-N~1~-[2-(butylamino)ethyl]ethane-1,2-diamine](/img/structure/B14370590.png)
